molecular formula C7H5FN2O B1441146 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190319-48-2

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1441146
CAS No.: 1190319-48-2
M. Wt: 152.13 g/mol
InChI Key: VXEXHLJTFTXCAP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that features a fluorine atom and a hydroxyl group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is often necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives often involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The pathways involved include the disruption of signaling cascades essential for tumor growth and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol include other fluorinated pyridines and pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group in the pyrrolo[2,3-b]pyridine core enhances its reactivity and potential for forming diverse derivatives with significant biological activity .

Properties

IUPAC Name

4-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXHLJTFTXCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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